

# Synthesis of 4-Hydroxycrotonic Acid from Crotonic Acid: An Application Note and Protocol

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## Compound of Interest

Compound Name: 4-Hydroxycrotonic acid

Cat. No.: B1232764

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This document provides a detailed protocol for the chemical synthesis of **4-hydroxycrotonic acid** from crotonic acid. The described method is a two-step process involving an initial allylic bromination of crotonic acid, followed by hydrolysis of the resulting 4-bromocrotonic acid. This protocol is intended for researchers and professionals in the fields of chemistry and drug development.

## Synthesis Pathway

The synthesis proceeds through two key steps:

- **Allylic Bromination:** Crotonic acid is reacted with N-bromosuccinimide (NBS) in the presence of a radical initiator to introduce a bromine atom at the allylic position (C4), yielding 4-bromocrotonic acid.
- **Hydrolysis:** The 4-bromocrotonic acid is then treated with a base, such as potassium hydroxide, to substitute the bromine atom with a hydroxyl group, forming **4-hydroxycrotonic acid**.

## Experimental Protocols

### Materials and Reagents

Reagent/Material	Grade	Supplier
Crotonic acid (2-butenic acid)	Reagent	Sigma-Aldrich
N-Bromosuccinimide (NBS)	Reagent	Sigma-Aldrich
2,2'-Azobisisobutyronitrile (AIBN)	Reagent	Sigma-Aldrich
Benzene, dry	Anhydrous	Sigma-Aldrich
Carbon tetrachloride	ACS Grade	Fisher Scientific
Potassium hydroxide (KOH)	ACS Grade	Fisher Scientific
Sulfuric acid (H <sub>2</sub> SO <sub>4</sub> ), dilute	ACS Grade	Fisher Scientific
Ethyl ether	ACS Grade	Fisher Scientific
Ethyl acetate (EtOAc)	ACS Grade	Fisher Scientific
Methanol (MeOH)	ACS Grade	Fisher Scientific
Silica gel	60 Å, 230-400 mesh	Sigma-Aldrich
Nitrogen gas	High purity	Airgas

## Step 1: Synthesis of 4-Bromocrotonic Acid

This procedure details the allylic bromination of crotonic acid using N-bromosuccinimide (NBS).

- To a solution of 20 g (0.23 mol) of crotonic acid in 200 ml of dry benzene, add 45.6 g (0.25 mol) of N-bromosuccinimide under a nitrogen atmosphere.[\[1\]](#)
- Stir the solution and bring it to a gentle reflux.
- Add 0.5 g (3.7 mmol) of 2,2'-azobisisobutyronitrile (AIBN) as a radical initiator.[\[1\]](#)
- Continue refluxing for 2 hours.[\[1\]](#)
- Cool the solution to 10°C. A white precipitate (succinimide) will form.
- Filter off the precipitate.

- Evaporate the filtrate in vacuo to obtain a residue.[\[1\]](#)
- Dissolve the residue in 200 ml of carbon tetrachloride and cool the mixture to 0°C.
- Filter the mixture. The filtrate contains the crude 4-bromocrotonic acid.
- Evaporate the filtrate in vacuo to yield approximately 38 g of a mixture containing about 85% 4-bromocrotonic acid.[\[1\]](#)
- Optional Purification: Pure 4-bromocrotonic acid can be obtained by multiple recrystallizations from petroleum ether.[\[1\]](#)[\[2\]](#)

## Step 2: Synthesis of trans-4-Hydroxycrotonic Acid

This procedure describes the hydrolysis of 4-bromocrotonic acid to yield trans-4-hydroxycrotonic acid.

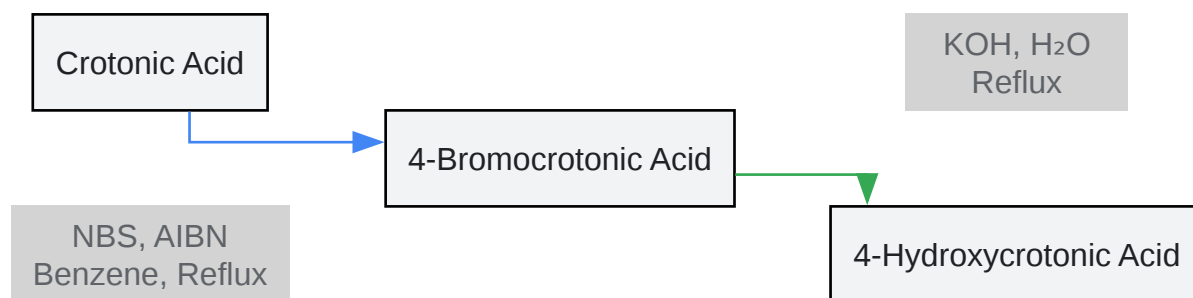
- Prepare a cold solution of 12 g (72 mmol) of 4-bromocrotonic acid in 120 ml of water.
- Add 240 ml of a 2M potassium hydroxide (KOH) solution in water dropwise to the cold solution.[\[1\]](#)
- After the addition is complete, heat the solution under reflux for 5 minutes in an oil bath preheated to 120°C.[\[1\]](#)
- Cool the solution in an ice bath.
- Acidify the solution with dilute sulfuric acid (H<sub>2</sub>SO<sub>4</sub>).[\[1\]](#)
- Evaporate the medium under vacuum.[\[1\]](#)
- Extract the residue with ethyl ether.[\[1\]](#)
- Dry the ether extract and evaporate the solvent to obtain the crude product.[\[1\]](#)
- Purify the residue by column chromatography on silica gel, eluting with a mixture of ethyl acetate and methanol (97:3) to yield pure trans-4-hydroxycrotonic acid.[\[1\]](#)
- The expected yield is approximately 5.22 g (71%).[\[1\]](#)

- Optional Recrystallization: Further purification can be achieved by recrystallization from ethyl acetate. The melting point of the pure product is 108°C.[1][2]

## Quantitative Data Summary

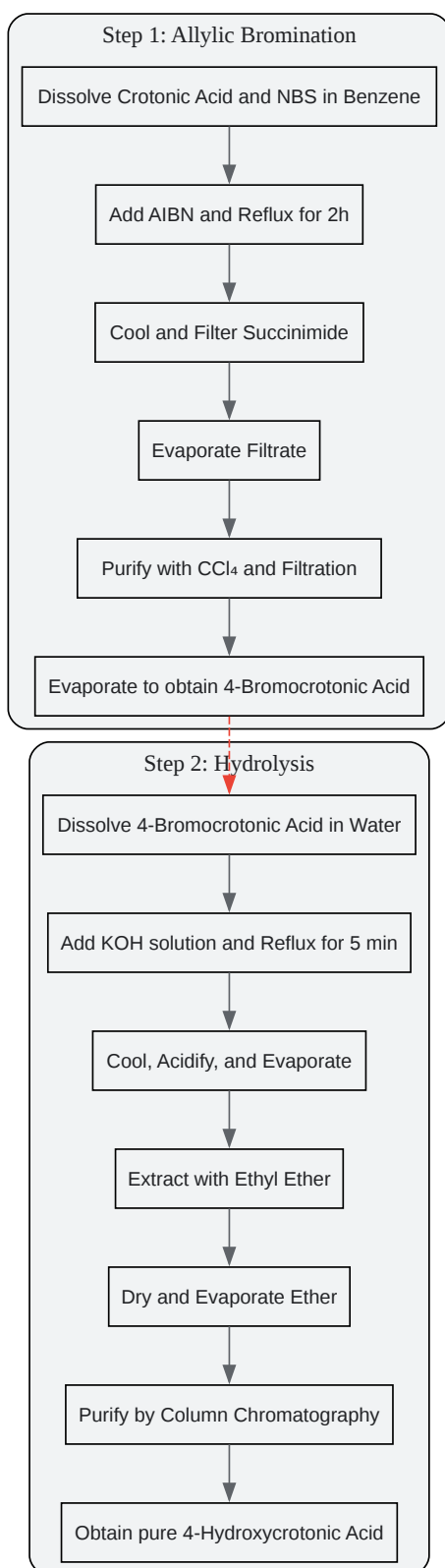
Parameter	Value	Reference
Step 1: 4-Bromocrotonic Acid Synthesis		
Starting amount of Crotonic Acid	20 g (0.23 mol)	[1]
Amount of NBS	45.6 g (0.25 mol)	[1]
Amount of AIBN	0.5 g (3.7 mmol)	[1]
Crude Yield of 4-Bromocrotonic Acid Mixture	38 g	[1]
Purity of Crude 4-Bromocrotonic Acid	~85%	[1]
Step 2: trans-4-Hydroxycrotonic Acid Synthesis		
Starting amount of 4-Bromocrotonic Acid	12 g (72 mmol)	[1]
Final Yield of pure trans-4-Hydroxycrotonic Acid	5.22 g	[1]
Overall Yield	71%	[1]
Melting Point	108°C	[1][2]

## Visualizations



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Caption: Chemical synthesis pathway from crotonic acid to **4-hydroxycrotonic acid**.



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Caption: Experimental workflow for the synthesis of **4-hydroxycrotonic acid**.

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## References

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- 2. scribd.com [scribd.com]
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